molecular formula C18H19NO2S B11467458 4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11467458
M. Wt: 313.4 g/mol
InChI Key: CBXGBCJPIFTWIN-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that combines a benzothiophene core with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of ketoxime acetates with acetoacetanilide in the presence of a copper catalyst has been reported to yield benzothieno derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-7-methyl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C18H19NO2S/c1-10-2-7-13-15(8-10)22-18-17(13)14(9-16(21)19-18)11-3-5-12(20)6-4-11/h3-6,10,14,20H,2,7-9H2,1H3,(H,19,21)

InChI Key

CBXGBCJPIFTWIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC=C(C=C4)O

Origin of Product

United States

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